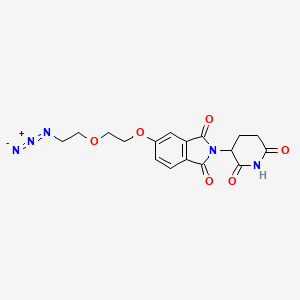
Thalidomide-5'-O-PEG1-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-PEG1-C2-azide: is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is modified with a polyethylene glycol (PEG) linker and an azide functional group, making it a versatile molecule for various scientific applications, particularly in the field of targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG1-C2-azide typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) linker to form Thalidomide-5’-O-PEG1.
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG1-C2-azide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Thalidomide-5’-O-PEG1-C2-azide can undergo nucleophilic substitution reactions, particularly with alkyne-containing molecules, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Amine Derivatives: Formed through reduction of the azide group.
Aplicaciones Científicas De Investigación
Chemistry: Thalidomide-5’-O-PEG1-C2-azide is used in click chemistry for the synthesis of complex molecules. Its azide group allows for easy conjugation with alkyne-containing molecules, facilitating the creation of diverse chemical libraries.
Biology: In biological research, this compound is used to study protein-protein interactions and protein degradation pathways. It serves as a building block for proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation.
Medicine: Thalidomide-5’-O-PEG1-C2-azide has potential applications in drug development, particularly in the design of targeted therapies for cancer and other diseases. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility and reactivity make it an important component in the synthesis of complex drug molecules.
Mecanismo De Acción
Thalidomide-5’-O-PEG1-C2-azide exerts its effects primarily through the recruitment of the cereblon protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of the compound to various ligands, enhancing its ability to target specific proteins.
Comparación Con Compuestos Similares
Thalidomide-4’-ether-PEG1-azide: Similar in structure but with an ether linkage instead of a direct attachment to the PEG linker.
Lenalidomide-5’-Linker-Azide: A derivative of lenalidomide with similar functional groups.
Pomalidomide-Linker-Alcohol: Another derivative with a different functional group at the end of the linker.
Uniqueness: Thalidomide-5’-O-PEG1-C2-azide is unique due to its specific combination of thalidomide, PEG linker, and azide group. This combination provides a balance of stability, reactivity, and specificity, making it a versatile tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H17N5O6 |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O6/c18-21-19-5-6-27-7-8-28-10-1-2-11-12(9-10)17(26)22(16(11)25)13-3-4-14(23)20-15(13)24/h1-2,9,13H,3-8H2,(H,20,23,24) |
Clave InChI |
NKCUDNOROXKFDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


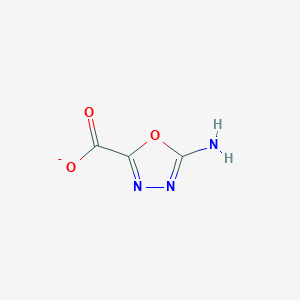
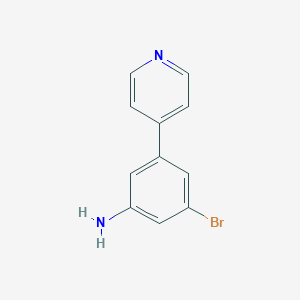
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
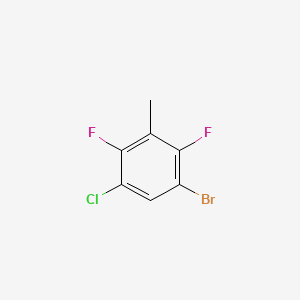
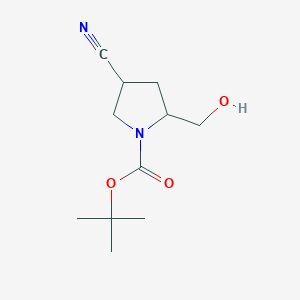
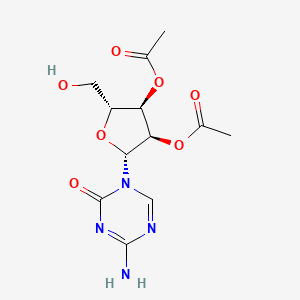
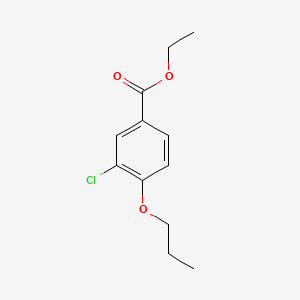
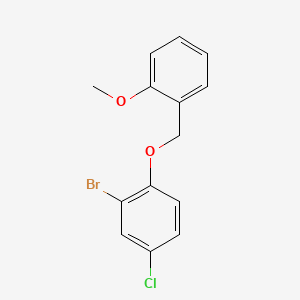

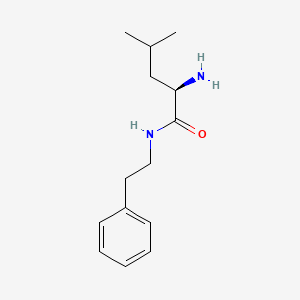
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)

